Plafibride

Beschreibung

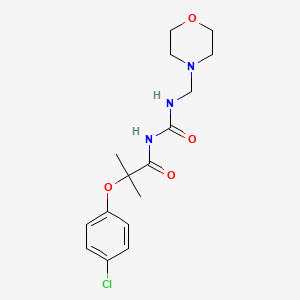

Plafibride is an acyl derivative of morpholinomethylurea (MMU) with clofibric acid with antihyperlipidemic activity. In trials plafibride showed better gastric tolerance and a lower incidence of adverse events than did clofibrate.

morpholino-methylurea analog of clofibric acid

Structure

3D Structure

Eigenschaften

CAS-Nummer |

63394-05-8 |

|---|---|

Molekularformel |

C16H22ClN3O4 |

Molekulargewicht |

355.81 g/mol |

IUPAC-Name |

2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide |

InChI |

InChI=1S/C16H22ClN3O4/c1-16(2,24-13-5-3-12(17)4-6-13)14(21)19-15(22)18-11-20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3,(H2,18,19,21,22) |

InChI-Schlüssel |

DDDQVDIPBFGVIG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

67924-59-8 63394-05-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-CIMMU ITA 104 N-(2-(4-chlorophenoxy)isobutyryl)-N-morpholinomethylurea plafibride |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Plafibride: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Actions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plafibride is a synthetic compound belonging to the fibrate class of drugs, recognized for its dual therapeutic effects as a hypolipidemic and antiplatelet agent.[1] Structurally, it is an acyl derivative of morpholinomethylurea with clofibric acid.[1] This technical guide provides a comprehensive overview of Plafibride's chemical and physical properties, its pharmacological mechanisms of action, and detailed experimental methodologies for its study.

Chemical Structure and Identification

Plafibride is chemically known as 2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide.[2] Its chemical structure and key identifiers are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide | [2] |

| CAS Number | 63394-05-8 | [2] |

| Molecular Formula | C₁₆H₂₂ClN₃O₄ | |

| Molecular Weight | 355.81 g/mol | |

| SMILES | CC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl | |

| InChI | InChI=1S/C16H22ClN3O4/c1-16(2,24-13-5-3-12(17)4-6-13)14(21)19-15(22)18-11-20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3,(H2,18,19,21,22) |

Physical and Chemical Properties

| Property | Value/Description | Reference |

| Description | Aromatic ether; Acyl derivative of morpholinomethylurea with clofibric acid | |

| XLogP3-AA (Computed) | 2.4 |

Pharmacological Properties and Mechanism of Action

Plafibride exhibits two primary pharmacological activities: antiplatelet aggregation and hypolipidemia.

Antiplatelet Activity

Plafibride's antiplatelet effect is primarily attributed to its inhibition of 3',5'-cyclic AMP (cAMP) phosphodiesterase. This enzyme is responsible for the degradation of cAMP. By inhibiting its activity, Plafibride leads to an increase in intracellular cAMP levels within platelets. Elevated cAMP levels, in turn, inhibit platelet activation and subsequent aggregation. This mechanism is distinct from the arachidonic acid pathway, as Plafibride does not affect the generation of prostaglandin endoperoxides, prostacyclin, or thromboxane A2. Clinical studies have demonstrated a significant decrease in platelet aggregation induced by ADP and adrenaline in patients treated with Plafibride.

Hypolipidemic Activity

As a fibrate, Plafibride's hypolipidemic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. Activation of PPAR-α leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

The key mechanisms include:

-

Reduced VLDL Production: PPAR-α activation decreases the hepatic production of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase, and reduces fatty acid and triglyceride synthesis. This leads to a decrease in the secretion of very-low-density lipoprotein (VLDL) from the liver.

-

Enhanced Triglyceride Catabolism: By increasing the expression of lipoprotein lipase and decreasing ApoC-III, fibrates enhance the lipolysis of triglyceride-rich particles.

-

Increased HDL Cholesterol: PPAR-α activation stimulates the transcription of genes encoding for the major HDL apolipoproteins, ApoA-I and ApoA-II, leading to increased HDL levels.

Clinical studies have shown that Plafibride significantly reduces blood triglycerides and tends to decrease the pre-beta-lipoprotein fraction while increasing HDL-cholesterol.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Plafibride.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is adapted from standard methods for evaluating platelet function.

Objective: To assess the in vitro effect of Plafibride on platelet aggregation induced by agonists such as ADP or adrenaline.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.

-

Plafibride stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline).

-

Platelet agonists: Adenosine diphosphate (ADP) and adrenaline solutions.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light transmission aggregometer.

-

Pipettes, cuvettes, and stir bars.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

-

Assay:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a defined volume of PRP into a cuvette with a stir bar and pre-warm to 37°C.

-

Add the desired concentration of Plafibride or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Add the platelet agonist (e.g., ADP or adrenaline) to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated from the change in light transmission.

-

Compare the aggregation in the presence of Plafibride to the vehicle control to determine the inhibitory effect.

-

3',5'-Cyclic AMP Phosphodiesterase (PDE) Inhibition Assay

This protocol is based on standard methods for measuring PDE activity.

Objective: To determine the inhibitory effect of Plafibride on cAMP PDE activity.

Materials:

-

Source of cAMP PDE (e.g., platelet lysate).

-

Plafibride stock solution.

-

[³H]-cAMP (radiolabeled substrate).

-

5'-Nucleotidase (Crotalus atrox snake venom).

-

Anion-exchange resin (e.g., Dowex).

-

Assay buffer (e.g., Tris-HCl with Mg²⁺).

-

Scintillation fluid and counter.

Procedure:

-

Assay Reaction:

-

In a reaction tube, combine the assay buffer, the desired concentration of Plafibride or vehicle control, and the cAMP PDE enzyme source.

-

Pre-incubate the mixture at 30°C or 37°C.

-

Initiate the reaction by adding a known amount of [³H]-cAMP.

-

Incubate for a specific time during which the reaction is linear.

-

Terminate the reaction by boiling or adding a stop solution.

-

-

Conversion of [³H]-AMP to [³H]-Adenosine:

-

Cool the samples and add 5'-nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

-

Incubate for a sufficient time for the conversion to complete.

-

-

Separation and Quantification:

-

Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine product will pass through.

-

Collect the eluate containing [³H]-adenosine.

-

Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of [³H]-adenosine is proportional to the PDE activity.

-

Calculate the percentage of inhibition by comparing the activity in the presence of Plafibride to the vehicle control.

-

Conclusion

Plafibride is a dual-acting therapeutic agent with well-defined mechanisms for its antiplatelet and hypolipidemic effects. Its inhibition of cAMP phosphodiesterase provides a clear pathway for its anti-aggregatory properties, while its function as a PPAR-α agonist aligns it with the broader class of fibrate drugs for lipid management. The experimental protocols outlined in this guide provide a framework for the continued investigation of Plafibride and similar compounds in drug discovery and development. Further research to obtain experimental data on its physical properties would provide a more complete profile of this compound.

References

- 1. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Plafibride: A Technical Guide for Hypolipidemic Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Plafibride, a hypolipidemic agent with a multifaceted mechanism of action. The following sections detail its effects on lipid profiles, outline its mechanism of action, present available clinical and preclinical data in a structured format, and describe the experimental methodologies employed in its evaluation.

Core Efficacy: Impact on Lipid and Lipoprotein Levels

Plafibride has demonstrated significant efficacy in modulating lipid profiles, primarily characterized by a potent reduction in triglyceride levels and a beneficial increase in high-density lipoprotein (HDL) cholesterol. Its activity has been observed in both preclinical models of atherosclerosis and in clinical trials involving patients with hyperlipoproteinemia.

Quantitative Analysis of Hypolipidemic Effects

The following tables summarize the key quantitative findings from various studies on Plafibride's impact on lipid parameters.

| Study Population | Dosage | Duration | Triglyceride Reduction | HDL-Cholesterol Increase | Other Notable Effects | Reference |

| Patients with Type IV Hyperlipoproteinemia | Not Specified | 4 months | Significant reduction, trending towards normal | Non-significant trend towards increase | Inconsistent and not significant reduction in blood cholesterol.[1] | [1] |

| Geriatric patients with dyslipidemia | 1200 mg/day | 15 days | Not Quantified | Significant increase in alpha-lipoproteins (HDL) | Significant decrease in pre-beta-lipoproteins (VLDL).[2] | [2] |

| Rats with experimental atherosclerosis | Four dosage levels | Not Specified | Marked hypolipemic activity | Strong increase, reaching normal levels | --- | [3] |

| Healthy Volunteers | 50 to 1600 mg/day | Not Specified | Hypolipemic effect observed | Not Specified | --- |

Mechanism of Action: Beyond Lipid Lowering

Plafibride's mechanism of action extends beyond simple lipid modulation, incorporating effects on platelet aggregation. The primary biochemical mechanism identified is the inhibition of 3',5'-cyclic AMP phosphodiesterase (cAMP-PDE).

Signaling Pathway of Plafibride

Caption: Plafibride's inhibition of cAMP-PDE leads to increased intracellular cAMP levels, resulting in both antiplatelet and hypolipidemic effects.

It is important to note that Plafibride does not appear to act on the arachidonic acid metabolism pathway, as it did not modify the generation of prostaglandin endoperoxides, prostacyclin, or thromboxane A2 in studies. The agent also enhances the serum clearance of lipid emulsions, contributing to its strong hypotriglyceride activity.

Experimental Protocols and Methodologies

The evaluation of Plafibride has encompassed a range of preclinical and clinical study designs. The following sections provide an overview of the methodologies employed.

Preclinical Evaluation in an Atherosclerosis Model

A study investigating the hypolipidemic profile of Plafibride utilized a model of experimental arteriosclerosis in rats.

-

Animal Model: Rats with induced arteriosclerosis.

-

Drug Administration: Plafibride was administered at four different dosage levels during the induction of arteriosclerosis to establish a dose-effect relationship.

-

Evaluation Parameters: The therapeutic activity was assessed by comparing the lipid profiles of the treated group against an atherosclerotic control group.

Clinical Trial Designs

Plafibride has been evaluated in several clinical trials, often employing a double-blind, comparative design.

-

Phase IV Hyperlipoproteinemia Study: A double-blind study was conducted over four months with 30 patients diagnosed with type IV hyperlipoproteinemia. The effects of Plafibride were compared to a placebo. Key assessments included blood triglyceride and cholesterol levels, lipoproteinogram analysis, and platelet function tests (aggregation in response to ADP, adrenaline, and collagen).

-

Geriatric Patient Study: A trial involving 90 geriatric patients with various blood lipid disturbances and manifestations of cerebral arteriosclerosis was conducted for 15 days. Patients received 1200 mg/day of Plafibride. Its activity was compared to clofibrate and a placebo. A subsequent experiment with 44 geriatric patients compared the clinical, therapeutic, and biochemical benefits of Plafibride against clofibrate and acetylsalicylic acid (ASA).

-

Tolerance Study in Healthy Volunteers: A tolerance trial was conducted with healthy volunteers using progressively increasing doses of Plafibride, from 50 to 1600 mg/day. Alufibrate was used as a reference drug. The study assessed platelet antiaggregant effects and hypolipidemic activity.

Experimental Workflow: Double-Blind Clinical Trial

Caption: A generalized workflow for a double-blind clinical trial evaluating Plafibride.

Safety and Tolerability

Across the reviewed studies, Plafibride was generally well-tolerated.

-

In a study with healthy volunteers receiving doses up to 1600 mg/day, no side effects were reported.

-

In a four-month study on patients with hyperlipoproteinemia, tolerance was described as "generally excellent". One patient experienced heartburn that was managed with antacids, and another had a transient urticarial rash that resolved upon temporary discontinuation and did not recur with re-administration. No significant evidence of renal, hepatic, or hematological malfunctions was observed, although a slight, non-statistically significant trend towards an increase in GOT, GPT, and LDH was noted.

-

In a study with geriatric patients, Plafibride demonstrated better gastric tolerance and a lower incidence of collateral effects compared to clofibrate and ASA.

Conclusion and Future Directions

Plafibride is a hypolipidemic agent with a primary effect on reducing triglycerides and increasing HDL cholesterol. Its mechanism, involving the inhibition of cAMP-PDE, also confers antiplatelet properties, suggesting a dual benefit in the management of atherosclerotic disease, particularly in patients with type IV hyperlipoproteinemia. The available data indicates a favorable safety profile.

Future research should focus on elucidating the precise molecular interactions of Plafibride with its target enzymes and further exploring its long-term efficacy and safety in larger, more diverse patient populations. Dose-optimization studies would also be valuable to maximize its therapeutic benefits while minimizing any potential for adverse effects.

References

- 1. Double-blind study on the activity of plafibride in the treatment of type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical trials of plafibride in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypolipemic profile of plafibride in a model of experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Plafibride and its Inhibitory Action on 3',5'-Cyclic AMP Phosphodiesterase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Plafibride, chemically known as N-2-(p-chlorophenoxy)-isobutyryl-N'-morpholinomethylurea, is a derivative of clofibric acid.[1] Its therapeutic potential lies in its dual action as an antiplatelet and lipid-lowering agent.[1] A primary mechanism contributing to its antiplatelet effect is the inhibition of the enzyme 3',5'-cyclic AMP phosphodiesterase (cAMP-PDE).[1]

Cyclic AMP is a ubiquitous second messenger involved in a myriad of cellular processes. Its intracellular concentration is tightly regulated by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze the phosphodiester bond in cAMP and/or cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. By inhibiting cAMP-PDE, Plafibride effectively increases the intracellular concentration of cAMP, leading to the activation of protein kinase A (PKA) and subsequent phosphorylation of downstream targets that mediate the cellular response.

The cAMP Signaling Pathway and the Role of Phosphodiesterase

The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR). This activation leads to the stimulation of adenylyl cyclase, which converts adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP activates PKA, which then phosphorylates various substrate proteins, leading to a physiological response.

cAMP-PDEs act as critical regulators of this pathway by hydrolyzing cAMP to adenosine 5'-monophosphate (AMP), thus terminating the signal. The inhibition of these enzymes by agents like Plafibride disrupts this degradation process, leading to a sustained elevation of cAMP levels and an amplified cellular response.

Quantitative Data on Plafibride's Inhibition of cAMP Phosphodiesterase

A comprehensive review of the existing scientific literature did not yield specific quantitative data, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), for Plafibride's direct inhibition of 3',5'-cyclic AMP phosphodiesterase. While the inhibitory effect is qualitatively established, the precise potency and selectivity of Plafibride for different PDE isoforms remain to be publicly documented.[1]

Table 1: Quantitative Inhibitory Data for Plafibride

| Parameter | Value | Source Organism/Enzyme | Reference |

| IC50 | Data not available | Data not available | - |

| Ki | Data not available | Data not available | - |

The absence of this data highlights an area for future research to fully characterize the pharmacological profile of Plafibride.

Experimental Protocol for cAMP Phosphodiesterase Inhibition Assay

The following is a generalized, adaptable protocol for determining the in vitro inhibitory activity of a compound like Plafibride on cAMP phosphodiesterase. This protocol is based on standard methodologies used in the field and can be adapted for various PDE isoforms and detection methods (e.g., radiometric, colorimetric, or fluorescence-based assays).

Principle

The assay measures the activity of a purified or recombinant phosphodiesterase enzyme by quantifying the conversion of a labeled or unlabeled cAMP substrate to AMP. The inhibitory effect of a test compound is determined by measuring the reduction in enzyme activity in its presence compared to a control without the inhibitor.

Materials and Reagents

-

Purified or recombinant cAMP phosphodiesterase (specific isoform of interest)

-

Plafibride (or other test compound)

-

cAMP substrate (e.g., [³H]-cAMP for radiometric assay)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

-

Stop solution (to terminate the enzymatic reaction)

-

Scintillation cocktail (for radiometric assay)

-

96-well microplates

-

Microplate reader (e.g., scintillation counter)

-

Positive control inhibitor (e.g., IBMX, a non-specific PDE inhibitor)

-

Negative control (vehicle, e.g., DMSO)

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare the assay buffer to the desired pH and ionic strength. Keep on ice.

-

Dilute the stock solution of the PDE enzyme in cold assay buffer to the working concentration.

-

Prepare the cAMP substrate solution. For a radiometric assay, this will include a known concentration of [³H]-cAMP.

-

Prepare a stock solution of Plafibride in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

-

Prepare solutions of the positive and negative controls.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the serially diluted Plafibride, positive control, or negative control (vehicle) to the respective wells.

-

Add the diluted PDE enzyme solution to all wells except for the blank (no enzyme) controls.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific duration, ensuring the reaction remains in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution. The composition of the stop solution will depend on the assay format.

-

-

Detection:

-

Quantify the amount of product (AMP) formed or the remaining substrate (cAMP). In a radiometric assay, this involves separating the [³H]-AMP from the [³H]-cAMP and measuring the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Plafibride relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the Plafibride concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which represents the concentration of Plafibride required to inhibit 50% of the PDE activity.

-

Conclusion

Plafibride's inhibitory effect on 3',5'-cyclic AMP phosphodiesterase is a key component of its mechanism of action, contributing to its antiplatelet and potential lipid-modulating properties.[1] The resulting increase in intracellular cAMP levels triggers downstream signaling cascades that ultimately mediate these therapeutic effects. While the qualitative inhibitory action is established, a significant gap exists in the public domain regarding the quantitative potency (IC50) and specific isoform selectivity of Plafibride. Further research is warranted to fully elucidate these parameters, which will provide a more comprehensive understanding of its pharmacological profile and could inform the development of more targeted PDE inhibitors. The generalized experimental protocol provided herein offers a framework for conducting such investigations.

References

Plafibride: A Multifaceted Approach in Atherosclerosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Plafibride, a derivative of clofibric acid, has demonstrated significant potential in the multifaceted management of atherosclerosis. This technical guide consolidates the available preclinical and clinical research on Plafibride, detailing its mechanisms of action, summarizing its effects on key biomarkers, and outlining the experimental methodologies used in its evaluation. The core of Plafibride's therapeutic potential lies in its dual action as a hypolipidemic and antiplatelet agent. It effectively modulates lipid profiles by reducing triglycerides and pre-β-lipoproteins while concurrently increasing beneficial high-density lipoprotein (HDL) cholesterol. Furthermore, Plafibride exhibits significant antiplatelet activity by inhibiting platelet aggregation, a critical process in the pathogenesis of atherothrombosis. This document provides a comprehensive overview for researchers and professionals engaged in the development of novel anti-atherosclerotic therapies.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. The management of atherosclerosis involves targeting multiple pathological processes, including dyslipidemia and platelet activation. Plafibride has emerged as a compound of interest due to its demonstrated efficacy in addressing these key areas. This guide delves into the scientific underpinnings of Plafibride's role in atherosclerosis research.

Mechanism of Action

Plafibride's therapeutic effects in the context of atherosclerosis are attributed to two primary mechanisms: its impact on lipid metabolism and its inhibition of platelet function.

Hypolipidemic Effects

Plafibride has been shown to exert a marked hypolipidemic activity. Clinical and preclinical studies have demonstrated its ability to significantly reduce circulating triglyceride levels and the pre-β-lipoprotein fraction.[1][2] A key beneficial effect of Plafibride is its ability to substantially increase HDL-cholesterol levels, often restoring them to a normal range.[2] While the precise molecular mechanism for its lipid-lowering effects is not fully elucidated in the available literature, its structural similarity to other fibrates suggests a potential role as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a pivotal role in the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.

Antiplatelet Effects

A distinct and significant action of Plafibride is its ability to inhibit platelet aggregation.[1][3] This effect is particularly evident against ADP and adrenaline-induced aggregation. The primary mechanism for this antiplatelet activity is the inhibition of the enzyme 3',5'-cyclic AMP phosphodiesterase (cAMP-PDE). By inhibiting cAMP-PDE, Plafibride increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, inhibit platelet activation and aggregation, thereby reducing the risk of thrombus formation.

Signaling Pathways

Proposed PPARα Signaling Pathway for Hypolipidemic Effects

While direct evidence for Plafibride's interaction with PPARα is pending, a proposed signaling pathway, based on the known mechanism of fibrates, is illustrated below. Activation of PPARα leads to the transcription of genes that enhance fatty acid uptake and oxidation, and modulate lipoprotein synthesis and catabolism.

Caption: Proposed PPARα signaling pathway for Plafibride's hypolipidemic effects.

Signaling Pathway for Antiplatelet Effects

The antiplatelet action of Plafibride is mediated through the inhibition of cAMP phosphodiesterase, leading to an increase in intracellular cAMP levels and subsequent inhibition of platelet aggregation.

Caption: Plafibride's antiplatelet signaling pathway via cAMP-PDE inhibition.

Quantitative Data Summary

The available literature indicates significant effects of Plafibride on lipid profiles and platelet function. However, specific quantitative data from the reviewed abstracts are limited. The following tables summarize the reported effects.

Table 1: Effects of Plafibride on Lipid Profile in an Experimental Atherosclerosis Rat Model

| Parameter | Dosage Levels | Observed Effect | Reference |

| Triglycerides | Four dosage levels administered | Marked reduction | |

| HDL-Cholesterol | Four dosage levels administered | Strong increase, reaching normal levels | |

| Total Cholesterol | Four dosage levels administered | Not specified |

Note: The specific dosage levels and percentage changes were not detailed in the available abstract.

Table 2: Effects of Plafibride in Patients with Type IV Hyperlipoproteinemia

| Parameter | Treatment Duration | Observed Effect | Reference |

| Blood Triglycerides | 4 months | Significant reduction, with a trend to normal | |

| Blood Cholesterol | 4 months | Inconsistent and not significant reduction | |

| Pre-β-lipoprotein | 4 months | Tendency towards a decrease | |

| α- and β-lipoprotein | 4 months | Non-significant tendency towards an increase |

Table 3: Effects of Plafibride on Platelet Aggregation

| Inductor | Observed Effect | Reference |

| ADP | Obvious decrease in platelet aggregation | |

| Adrenaline | Obvious decrease in platelet aggregation | |

| Collagen | Less significant decrease in platelet aggregation |

Experimental Protocols

The methodologies for the key studies cited provide a framework for future research on Plafibride and similar compounds.

Experimental Atherosclerosis Rat Model

-

Model: Experimental arteriosclerosis was induced in rats.

-

Treatment: Plafibride was administered at four different dosage levels during the induction of arteriosclerosis to establish a dose-effect relationship.

-

Control Group: An atherosclerotic control group was used for comparison.

-

Evaluation: The therapeutic activity was evaluated by analyzing lipid profiles (triglycerides, HDL-cholesterol).

Double-Blind Clinical Trial in Type IV Hyperlipoproteinemia

-

Study Design: A double-blind study was conducted over a period of four months.

-

Participants: 30 patients diagnosed with type IV hyperlipoproteinemia were included.

-

Intervention: Patients were treated with Plafibride (ITA 104).

-

Assessments:

-

Blood triglycerides and cholesterol levels were measured.

-

Lipoproteinogram was performed to assess lipoprotein fractions.

-

Platelet function was studied, including platelet aggregation induced by ADP, adrenaline, and collagen.

-

Drug tolerance and side effects were monitored.

-

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the anti-atherosclerotic potential of a compound like Plafibride.

Caption: A generalized experimental workflow for preclinical and clinical evaluation.

Conclusion

Plafibride demonstrates a compelling profile for atherosclerosis research, addressing both dyslipidemia and platelet hyperactivity. Its ability to lower triglycerides, increase HDL cholesterol, and inhibit platelet aggregation through cAMP-PDE inhibition positions it as a noteworthy candidate for further investigation. Future research should focus on elucidating the precise molecular interactions of Plafibride, particularly its potential engagement with the PPARα pathway, and on conducting larger-scale clinical trials to quantify its impact on atherosclerotic plaque progression and cardiovascular outcomes. The experimental frameworks and findings presented in this guide offer a solid foundation for such future endeavors.

References

- 1. Influence of plafibride, an antiplatelet and hypolipemic agent, on prostacyclin and thromboxane synthesis, 3',5'-cyclic AMP phosphodiesterase activity and serum clearance of a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypolipemic profile of plafibride in a model of experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Double-blind study on the activity of plafibride in the treatment of type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Plafibride and its Effects on Lipid Droplet Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plafibride, a fibric acid derivative, is a hypolipidemic agent with significant effects on plasma lipid profiles, primarily characterized by a reduction in triglycerides. While direct studies on Plafibride's impact on lipid droplet formation are limited, its mechanism of action through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) provides a strong basis for understanding its influence on the cellular dynamics of lipid storage. This technical guide delineates the known effects of Plafibride and other fibrates on lipid metabolism, details the underlying molecular pathways, provides experimental protocols for lipid droplet analysis, and presents quantitative data from relevant clinical studies to offer a comprehensive resource for researchers in lipid biology and drug development.

Introduction to Plafibride and Lipid Metabolism

Plafibride is a compound structurally related to clofibrate, belonging to the fibrate class of drugs. Fibrates are primarily prescribed for the treatment of hypertriglyceridemia. Their principal mechanism of action involves the activation of PPARα, a nuclear receptor that plays a central role in the regulation of genes involved in lipid and lipoprotein metabolism. The activation of PPARα leads to a cascade of events that ultimately results in decreased plasma triglycerides and a variable effect on cholesterol levels.

Lipid droplets are ubiquitous cellular organelles responsible for the storage of neutral lipids, such as triacylglycerols (triglycerides) and sterol esters. They are not merely inert storage depots but are dynamic structures involved in regulating cellular lipid homeostasis, protecting against lipotoxicity, and providing substrates for energy production and membrane synthesis. The formation, expansion, and catabolism of lipid droplets are tightly regulated processes. Given that Plafibride significantly lowers circulating triglycerides, it is highly probable that it exerts a considerable influence on the lifecycle of lipid droplets within various cell types, including hepatocytes and adipocytes.

Quantitative Effects of Fibrates on Plasma Lipids

Due to the limited availability of specific quantitative data for Plafibride from publicly accessible clinical trials, this section presents data from studies on the closely related fibrates, clofibrate and fenofibrate, to provide a representative overview of the expected effects on lipid profiles.

Table 1: Summary of Fibrate Effects on Plasma Lipid and Lipoprotein Levels

| Fibrate | Study Population | Triglycerides (TG) | Total Cholesterol (TC) | LDL-Cholesterol (LDL-C) | HDL-Cholesterol (HDL-C) | Reference |

| Plafibride | Patients with Type IV hyperlipoproteinemia | Significant reduction | Inconsistent and not significant reduction | Not specified | Not specified | [1] |

| Clofibrate | Hyperlipidemic patients | ↓ ~30% | ↓ ~18% | Not specified | Not specified | [2] |

| Clofibrate | Hypertriglyceridemic patients | ↓ 32% | No significant change | ↑ 11% | ↑ 31% | [3] |

| Clofibrate | Patients with hyperlipidemia on a fat-modified diet | ↓ 39% (in Type IV) | ↓ 7-23% (depending on type) | Not specified | Not specified | [4] |

| Fenofibrate | Hypertriglyceridemic subjects | ↓ 45% | ↓ 13.7% | No significant change | ↑ 7.7% | [5] |

| Fenofibrate | Patients with combined hyperlipidemia | ↓ 45% | ↓ 21% | ↓ 16% | ↑ 6% | |

| Fenofibrate | Patients with hypertriglyceridemia | ↓ 50.1% (at 6 months) | ↓ 24.7% | ↓ 25.5% | Not specified | |

| Fenofibrate | Patients after elective coronary stenting | ↓ 32.1% | ↓ 9.5% | ↓ 13.5% | ↑ 8.7% |

Note: The data for clofibrate and fenofibrate are presented as proxies to illustrate the typical quantitative effects of fibrates on lipid profiles.

Molecular Mechanism of Action: The PPARα Signaling Pathway

The primary molecular target of Plafibride and other fibrates is PPARα. The activation of this nuclear receptor initiates a signaling cascade that profoundly alters lipid metabolism, with direct implications for lipid droplet dynamics.

Upon entering the cell, Plafibride binds to and activates PPARα. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of a suite of genes involved in fatty acid uptake, activation, oxidation, and storage.

Figure 1: Plafibride-mediated activation of the PPARα signaling pathway.

PPARα Target Genes and their Role in Lipid Droplet Metabolism

The activation of PPARα by Plafibride leads to the altered expression of numerous genes that directly or indirectly influence the formation, growth, and breakdown of lipid droplets.

Key PPARα Target Genes in Lipid Droplet Metabolism:

-

Lipoprotein Lipase (LPL): PPARα activation increases the expression of LPL, an enzyme that hydrolyzes triglycerides in circulating lipoproteins (VLDL and chylomicrons), releasing fatty acids for uptake by tissues. This increased clearance of triglycerides from the blood is a primary mechanism for the hypotriglyceridemic effect of fibrates.

-

Apolipoproteins (Apo-AI, Apo-AII, Apo-CIII): PPARα activation increases the expression of Apo-AI and Apo-AII, which are major components of High-Density Lipoprotein (HDL), contributing to the observed increase in HDL-cholesterol. Conversely, it decreases the expression of Apo-CIII, an inhibitor of LPL, further enhancing triglyceride clearance.

-

Fatty Acid Transport and Activation Proteins: PPARα upregulates the expression of genes encoding for fatty acid transport proteins (e.g., CD36) and acyl-CoA synthetases, which facilitate the uptake and activation of fatty acids within cells.

-

Fatty Acid Oxidation Enzymes: A major consequence of PPARα activation is the increased expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation (e.g., CPT1, ACOX1). This enhancement of fatty acid catabolism reduces the intracellular pool of fatty acids available for triglyceride synthesis and storage in lipid droplets.

-

Lipid Droplet-Associated Proteins: PPARα has been shown to regulate the expression of genes encoding proteins that coat lipid droplets, such as those in the Perilipin (PLIN) family (e.g., PLIN2/ADRP, PLIN5/OXPAT) and Cell death-inducing DFFA-like effector (CIDE) family (e.g., CIDEC/FSP27, CIDEA). These proteins are critical for regulating lipid droplet size and lipolysis.

Figure 2: Downstream effects of PPARα activation on lipid metabolism.

Experimental Protocols for Lipid Droplet Analysis

To investigate the effects of Plafibride on lipid droplet formation and morphology, a key in vitro technique is the staining of intracellular neutral lipids. Oil Red O staining is a widely used and reliable method for this purpose.

Protocol: Oil Red O Staining of Intracellular Lipid Droplets

Objective: To visualize and quantify neutral lipid accumulation in cultured cells treated with Plafibride.

Materials:

-

Cultured cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes)

-

Cell culture plates (e.g., 24-well plates with coverslips)

-

Plafibride stock solution (dissolved in a suitable vehicle, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

-

Oil Red O working solution (freshly prepared by diluting stock solution with water, e.g., 3 parts stock to 2 parts water, and filtered)

-

60% Isopropanol

-

Hematoxylin solution (for counterstaining nuclei)

-

Mounting medium

-

Microscope slides

-

Light microscope with imaging capabilities

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto coverslips in a 24-well plate and allow them to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of Plafibride (and a vehicle control) for a specified duration (e.g., 24-48 hours).

-

-

Fixation:

-

Aspirate the culture medium.

-

Gently wash the cells twice with PBS.

-

Add 4% PFA to each well to fix the cells. Incubate for 15-20 minutes at room temperature.

-

Aspirate the PFA and wash the cells twice with PBS.

-

-

Staining:

-

Aspirate the PBS and add 60% isopropanol to each well. Incubate for 5 minutes at room temperature.

-

Remove the isopropanol and add the freshly prepared and filtered Oil Red O working solution to completely cover the cells.

-

Incubate for 15-20 minutes at room temperature.

-

Aspirate the Oil Red O solution and wash the cells 2-3 times with distilled water.

-

-

Counterstaining (Optional):

-

Add Hematoxylin solution to the wells and incubate for 1 minute.

-

Aspirate the Hematoxylin and wash the cells with tap water until the water runs clear.

-

-

Mounting and Visualization:

-

Invert the coverslips onto a drop of mounting medium on a microscope slide.

-

Allow the mounting medium to solidify.

-

Visualize the cells under a light microscope. Lipid droplets will appear as red-orange spherical structures within the cytoplasm. Nuclei, if counterstained, will appear blue.

-

Data Analysis:

-

Qualitative Analysis: Observe changes in the number and size of lipid droplets between control and Plafibride-treated cells.

-

Quantitative Analysis: Capture images from multiple fields of view for each condition. Use image analysis software (e.g., ImageJ) to quantify the total area of Oil Red O staining per cell or the number and size distribution of lipid droplets.

Figure 3: Experimental workflow for Oil Red O staining.

Conclusion

Plafibride, through its action as a PPARα agonist, is a potent modulator of lipid metabolism, with a primary effect of reducing plasma triglyceride levels. This action is intrinsically linked to the dynamics of intracellular lipid droplets. By promoting the clearance of circulating triglycerides and enhancing the catabolism of fatty acids within cells, Plafibride is expected to reduce the substrate availability for lipid droplet formation and expansion. Furthermore, its influence on the expression of lipid droplet-associated proteins suggests a more direct regulatory role in the lifecycle of these organelles. The experimental protocols and mechanistic insights provided in this guide offer a framework for further investigation into the precise effects of Plafibride on lipid droplet biology, which may unveil novel therapeutic avenues for metabolic disorders. Further preclinical and clinical studies with a specific focus on lipid droplet dynamics in response to Plafibride are warranted to fully elucidate its cellular effects.

References

- 1. Double-blind study on the activity of plafibride in the treatment of type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the lipid-lowering effect of clofibrate, and of clofibrate plus beta-pyridylcarbinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of gemfibrozil and clofibrate on metabolism of cholesterol and plasma triglycerides in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of clofibrate and a fat-modified diet on serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Plafibride quantification

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Plafibride. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means for the determination of Plafibride in research and pharmaceutical development settings. The protocol described herein is based on established chromatographic principles for molecules of similar structure and physicochemical properties, offering a solid foundation for method implementation and validation.

Introduction

Plafibride, 2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide, is a compound of interest in pharmaceutical research. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive protocol for the determination of Plafibride using a reversed-phase HPLC method with UV detection, designed to be robust and straightforward for implementation in a laboratory setting.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The proposed parameters are outlined in Table 1.

Table 1: Proposed HPLC Method Parameters for Plafibride Analysis

| Parameter | Proposed Value |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 4.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| UV Detector Wavelength | 274 nm |

| Run Time | Approximately 10 minutes |

Rationale for Parameter Selection:

-

Column: A C18 column is a versatile stationary phase suitable for the separation of moderately polar compounds like Plafibride.

-

Mobile Phase: The combination of acetonitrile and a phosphate buffer provides good separation efficiency and peak shape for compounds with similar structures. The pH of 4.0 ensures the reproducibility of the retention time.

-

Detector Wavelength: The chlorophenoxy chromophore in Plafibride is expected to have a significant UV absorbance around 274 nm, offering good sensitivity. This is inferred from structurally similar compounds like fenofibrate, which has a UV maximum in the 286-290 nm range.[1][2][3]

Preparation of Solutions

a) Mobile Phase Preparation:

-

Prepare a 0.02 M potassium dihydrogen phosphate solution in HPLC-grade water.

-

Adjust the pH to 4.0 using o-phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix the filtered buffer with acetonitrile in a 50:50 (v/v) ratio.

-

Degas the mobile phase prior to use.

b) Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of Plafibride reference standard.

-

Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent.

-

Sonicate for 5 minutes to ensure complete dissolution.

c) Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1 - 50 µg/mL).

Sample Preparation (Hypothetical Plasma Sample)

For the analysis of Plafibride in a biological matrix such as plasma, a sample extraction step is necessary to remove interfering substances.[1] Protein precipitation is a common and effective method.[4]

-

To 500 µL of plasma sample in a microcentrifuge tube, add 1 mL of cold acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial.

Method Validation Parameters

The proposed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Typical acceptance criteria for key validation parameters are summarized in Table 2.

Table 2: Typical Acceptance Criteria for HPLC Method Validation

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | |

| - Intraday | ≤ 2.0% |

| - Interday | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | % RSD ≤ 2.0% for minor changes in method parameters |

Visualizations

Caption: Experimental workflow for Plafibride quantification by HPLC.

Caption: Key relationships in HPLC method validation.

Conclusion

The proposed HPLC-UV method provides a robust and reliable framework for the quantification of Plafibride. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable and suitable for routine analysis in various laboratory settings. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and precision of the results obtained.

References

Application Notes and Protocols for Plafibride Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plafibride is a pharmaceutical agent with known antiplatelet and hypolipidemic properties.[1][2][3] As with any drug candidate, a thorough understanding of its drug-drug interaction (DDI) potential is critical for safe and effective clinical use. This document provides detailed application notes and protocols for the experimental design of DDI studies for Plafibride, focusing on its interactions with major drug-metabolizing enzymes and transporters.

Pharmacokinetic studies in rats have shown that Plafibride is metabolized to 2-(p-chlorophenoxy)isobutyrylurea and clofibric acid, with clofibric acid being the major metabolite excreted in urine.[4] Given that Plafibride belongs to the fibrate class of drugs, it is prudent to investigate its potential to interact with cytochrome P450 (CYP) enzymes and drug transporters, as has been observed with other fibrates.[5] These studies are essential to predict and mitigate the risk of adverse drug events when Plafibride is co-administered with other medications.

The following protocols are designed in accordance with the principles outlined in regulatory guidelines from the FDA and EMA for DDI studies.

Hypothesized Metabolic Pathway of Plafibride

Based on its chemical structure and the known metabolism of similar fibrate drugs, a hypothesized metabolic pathway for Plafibride is presented below. The initial step is likely hydrolysis to its active metabolite, clofibric acid. This may be followed by oxidation reactions possibly mediated by CYP enzymes, and subsequent glucuronidation.

Hypothesized metabolic pathway of Plafibride.

Experimental Protocols

The following section details the protocols for in vitro studies to assess the DDI potential of Plafibride.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of Plafibride and its major metabolite, clofibric acid, to inhibit the activity of major human CYP isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Plafibride and clofibric acid for major CYP enzymes.

Materials:

-

Human liver microsomes (HLM)

-

Recombinant human CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4)

-

CYP-specific probe substrates and their corresponding metabolites (see Table 1)

-

NADPH regenerating system

-

Plafibride and clofibric acid

-

Positive control inhibitors for each CYP isoform

-

Incubation buffer (e.g., potassium phosphate buffer)

-

Acetonitrile with internal standard for quenching the reaction

-

96-well plates

-

LC-MS/MS system

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of Plafibride, clofibric acid, and positive control inhibitors in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of probe substrates and NADPH regenerating system in incubation buffer.

-

-

Incubation:

-

In a 96-well plate, pre-incubate HLM or recombinant CYP enzymes with a series of concentrations of Plafibride, clofibric acid, or positive control inhibitor for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

-

Incubate for a specific time (e.g., 15-60 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.

-

Table 1: Probe Substrates for CYP Inhibition Assays

| CYP Isoform | Probe Substrate | Metabolite Measured |

| CYP1A2 | Phenacetin | Acetaminophen |

| CYP2B6 | Bupropion | Hydroxybupropion |

| CYP2C8 | Amodiaquine | N-desethylamodiaquine |

| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |

| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |

| CYP2D6 | Dextromethorphan | Dextrorphan |

| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |

Experimental Workflow for CYP Inhibition Assay

Workflow for in vitro CYP inhibition assay.

In Vitro CYP Induction Assay

This assay evaluates the potential of Plafibride to induce the expression of key CYP enzymes in human hepatocytes.

Objective: To determine the potential of Plafibride to induce CYP1A2, CYP2B6, and CYP3A4 expression in cultured human hepatocytes.

Materials:

-

Cryopreserved human hepatocytes (from at least three donors)

-

Hepatocyte culture medium and supplements

-

Collagen-coated plates

-

Plafibride

-

Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)

-

CYP-specific probe substrates

-

LC-MS/MS system for activity measurement

-

Reagents for mRNA quantification (qRT-PCR)

Protocol:

-

Hepatocyte Culture:

-

Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.

-

Allow the cells to attach and form a monolayer.

-

-

Treatment:

-

Treat the hepatocytes with various concentrations of Plafibride, positive controls, or vehicle control for 48-72 hours. Refresh the medium and test compound every 24 hours.

-

-

Assessment of CYP Induction:

-

Enzyme Activity: After the treatment period, incubate the cells with a cocktail of CYP-specific probe substrates. Analyze the formation of metabolites by LC-MS/MS.

-

mRNA Expression: Lyse the cells and extract total RNA. Quantify the relative mRNA levels of the target CYP genes using qRT-PCR.

-

-

Data Analysis:

-

Enzyme Activity: Calculate the fold induction of enzyme activity compared to the vehicle control. Determine the maximum induction (Emax) and the concentration causing 50% of maximal induction (EC50).

-

mRNA Expression: Calculate the fold change in mRNA expression relative to the vehicle control, normalized to a housekeeping gene.

-

Table 2: Summary of Hypothetical CYP Induction Data

| Compound | CYP Isoform | Emax (fold induction) | EC50 (µM) |

| Plafibride | CYP1A2 | 1.2 | > 100 |

| CYP2B6 | 1.5 | 75 | |

| CYP3A4 | 3.5 | 25 | |

| Omeprazole | CYP1A2 | 20 | 10 |

| Phenobarbital | CYP2B6 | 8 | 500 |

| Rifampicin | CYP3A4 | 15 | 1 |

In Vitro Drug Transporter Interaction Assay

This set of assays will determine if Plafibride is a substrate or inhibitor of key uptake and efflux drug transporters.

Objective: To evaluate the interaction of Plafibride with important drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3), and Organic Cation Transporters (OCT2).

Protocols:

-

Substrate Assessment: Use polarized cell monolayers (e.g., Caco-2, MDCKII) transfected with the transporter of interest. Measure the bidirectional transport of Plafibride across the monolayer. A net efflux ratio significantly greater than 2 suggests that Plafibride is a substrate of the efflux transporter. For uptake transporters, use transfected cells (e.g., HEK293) and measure the uptake of Plafibride in the presence and absence of known inhibitors.

-

Inhibition Assessment: Use transporter-expressing systems and measure the transport of a known probe substrate in the presence and absence of various concentrations of Plafibride. A decrease in the transport of the probe substrate indicates inhibition by Plafibride. Calculate the IC50 value.

Table 3: Summary of Hypothetical Drug Transporter Interaction Data

| Transporter | Interaction | Plafibride IC50/Km (µM) |

| P-gp (ABCB1) | Inhibition | > 100 |

| Substrate | No | |

| BCRP (ABCG2) | Inhibition | 85 |

| Substrate | No | |

| OATP1B1 (SLCO1B1) | Inhibition | 15 |

| Substrate | Yes (Km = 20 µM) | |

| OATP1B3 (SLCO1B3) | Inhibition | 25 |

| Substrate | Yes (Km = 30 µM) | |

| OCT2 (SLC22A2) | Inhibition | > 100 |

| Substrate | No |

Data Interpretation and Decision Making

The in vitro data will be used to assess the clinical DDI potential of Plafibride.

Decision Tree for DDI Assessment

Decision tree for progressing to clinical DDI studies.

Based on the in vitro results, a risk assessment will be conducted to determine the need for clinical DDI studies. The decision to proceed with clinical studies will be based on calculations of the ratio of the in vivo concentration of Plafibride to its in vitro IC50 or Ki values for inhibition, or EC50 for induction. If the calculated ratios exceed the thresholds defined in regulatory guidance, clinical DDI studies with appropriate probe substrates will be warranted.

Conclusion

The described experimental design provides a comprehensive in vitro strategy to evaluate the drug-drug interaction potential of Plafibride. By systematically investigating its effects on major CYP enzymes and drug transporters, these studies will generate crucial data to inform clinical development, guide the design of potential clinical DDI studies, and ultimately contribute to the safe and effective use of Plafibride in the patient population.

References

- 1. Influence of plafibride, an antiplatelet and hypolipemic agent, on prostacyclin and thromboxane synthesis, 3',5'-cyclic AMP phosphodiesterase activity and serum clearance of a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plafibride: clinical trial of a new platelet antiaggregating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Double-blind study on the activity of plafibride in the treatment of type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic approach of plafibride in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of fibric acid derivatives (fibrates) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Plafibride Stability and Storage in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for Plafibride for research purposes. The information is compiled from data on related fibrate compounds and established pharmaceutical stability testing guidelines. Detailed protocols for assessing stability are also provided.

Plafibride: Overview and Physicochemical Properties

Plafibride, with the IUPAC name 2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide, is a fibrate derivative.[1][2][3] Like other fibrates, its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[4][5] Additionally, Plafibride has been shown to inhibit 3',5'-cyclic AMP phosphodiesterase, which contributes to its antiplatelet activity.

Chemical Structure:

A summary of key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Plafibride

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂ClN₃O₄ | |

| Molecular Weight | 355.81 g/mol | |

| Appearance | Assumed to be a solid at room temperature | General knowledge |

| Solubility | Expected to have low aqueous solubility, similar to other fibrates. Soluble in organic solvents like methanol, acetonitrile, and DMSO. |

Stability Profile and Degradation Pathways

-

Hydrolysis: The amide and ether linkages in Plafibride are susceptible to hydrolysis under both acidic and basic conditions. Studies on other fibrates have shown significant degradation under these conditions.

-

Oxidation: The molecule may be susceptible to oxidative degradation. Forced degradation studies on similar compounds often employ oxidizing agents like hydrogen peroxide to assess this pathway.

-

Photodegradation: Exposure to UV or visible light may cause degradation. Photostability testing is a standard component of stability assessment.

-

Thermal Degradation: Elevated temperatures can accelerate degradation processes.

A summary of expected stability based on data from related fibrates is presented in Table 2.

Table 2: Summary of Anticipated Plafibride Stability Under Forced Degradation Conditions (Qualitative)

| Condition | Expected Stability | Rationale/Supporting Evidence |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Unstable | Fibrates like Fenofibrate and Ciprofibrate show significant degradation under acidic conditions. |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Unstable | Fenofibrate and Ciprofibrate are reported to be unstable under basic hydrolysis. |

| Oxidation (e.g., 3% H₂O₂) | Potentially Unstable | Oxidative degradation has been observed for other fibrates. |

| Thermal Stress (e.g., 60-80°C) | Potentially Unstable | Elevated temperatures accelerate chemical degradation. |

| Photostability (UV/Vis light) | Potentially Unstable | Clofibrate is known to be sensitive to light. |

Recommended Storage Conditions

For routine research use, Plafibride should be stored under conditions that minimize degradation. Based on recommendations for Clofibrate and general best practices for small molecules, the following storage conditions are advised:

Table 3: Recommended Storage Conditions for Plafibride

| Parameter | Recommendation |

| Temperature | 15°C to 30°C (Controlled Room Temperature) |

| Avoid freezing. | |

| Light | Protect from light. Store in a light-resistant container. |

| Humidity | Store in a well-closed container to protect from moisture. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on Plafibride to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the intrinsic stability of Plafibride under various stress conditions.

Materials:

-

Plafibride

-

HPLC grade methanol, acetonitrile, and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV detector

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Water bath or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Plafibride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

-

Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

Dilute the stressed samples to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase.

-

Analyze the samples by HPLC. A starting point for the HPLC method is provided in Protocol 4.2.

-

Analyze an unstressed control sample for comparison.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples with the control.

-

Identify any new peaks, which represent degradation products.

-

Calculate the percentage degradation of Plafibride.

-

Protocol for Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of Plafibride and its degradation products.

Objective: To develop a chromatographic method capable of separating Plafibride from its potential degradation products.

Table 4: HPLC Method Parameters for Plafibride Analysis

| Parameter | Suggested Condition | Rationale/Reference |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | Commonly used for the analysis of fibrates. |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with pH adjustment (e.g., to pH 4.0 with phosphoric acid) | A common mobile phase for fibrate analysis. |

| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for standard bore columns. |

| Detection Wavelength | ~287 nm | Based on the UV absorbance of similar compounds like Fenofibrate. |

| Injection Volume | 10 - 20 µL | Standard injection volume. |

| Column Temperature | 25 - 30°C | To ensure reproducible retention times. |

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Signaling Pathways and Experimental Workflows

Plafibride Signaling Pathways

Plafibride is known to act through at least two distinct signaling pathways.

Caption: Plafibride's dual mechanism of action.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of a comprehensive stability testing program for Plafibride.

Caption: Workflow for Plafibride stability assessment.

References

Application Notes and Protocols: Plafibride as a Tool Compound for Studying cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plafibride, a compound known for its antiplatelet and hypolipidemic properties, serves as a valuable tool for investigating the intricacies of cyclic adenosine monophosphate (cAMP) signaling pathways.[1][2] Its primary mechanism of action involves the inhibition of 3',5'-cyclic AMP phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP.[2] By inhibiting PDE, Plafibride effectively elevates intracellular cAMP levels, making it an excellent candidate for studying the downstream effects of this critical second messenger. These application notes provide detailed protocols for utilizing Plafibride to explore cAMP-mediated cellular processes.

Mechanism of Action

The canonical cAMP signaling cascade begins with the activation of adenylyl cyclase (AC) by G-protein coupled receptors (GPCRs), leading to the conversion of ATP to cAMP. cAMP then activates its primary effector, Protein Kinase A (PKA), by binding to its regulatory subunits, thereby releasing the catalytic subunits. These active catalytic subunits phosphorylate a multitude of downstream protein targets, modulating a wide array of cellular functions. The signal is terminated by the hydrolysis of cAMP to AMP by PDEs. Plafibride exerts its effect by inhibiting this terminal step, thus prolonging and amplifying the cAMP signal.

Quantitative Data Summary

| Parameter | Value | Cell Type/Assay Condition |

| Plafibride IC50 for total PDE activity | [Hypothetical] 50 µM | e.g., Human platelet lysate |

| Fold increase in intracellular cAMP | [Hypothetical] 3-5 fold | e.g., HEK293 cells treated with 100 µM Plafibride for 30 min |

| EC50 for cAMP increase | [Hypothetical] 25 µM | e.g., Intact cell-based cAMP assay |

| PKA activation (Fold change) | [Hypothetical] 2-3 fold | e.g., Western blot for phospho-PKA substrates after treatment with 100 µM Plafibride |

Experimental Protocols

The following are detailed protocols that can be adapted for the use of Plafibride as a tool compound to study cAMP signaling.

Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay

This protocol is designed to determine the inhibitory effect of Plafibride on PDE activity in a cell-free system.

Materials:

-

Purified or partially purified phosphodiesterase (from cell lysates or recombinant sources)

-

Plafibride

-

cAMP (substrate)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

-

PDE inhibitor (e.g., IBMX as a positive control)

-

96-well microplate

-

Detection reagent (e.g., PDE-Glo™ Phosphodiesterase Assay kit from Promega or similar)

-

Microplate reader

Procedure:

-

Prepare Plafibride dilutions: Prepare a stock solution of Plafibride in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations to be tested.

-

Assay setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Plafibride solution at various concentrations (or solvent control)

-

PDE enzyme preparation

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow Plafibride to interact with the enzyme.

-

Initiate reaction: Add cAMP substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Terminate reaction and detect signal: Stop the reaction and measure the remaining cAMP or the product (AMP) according to the instructions of the chosen detection kit.

-

Data analysis: Calculate the percentage of PDE inhibition for each Plafibride concentration relative to the solvent control. Plot the percent inhibition against the log of the Plafibride concentration to determine the IC50 value.

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol describes how to measure changes in intracellular cAMP levels in response to Plafibride treatment in whole cells.

Materials:

-

Cell line of interest (e.g., HEK293, CHO, or primary cells)

-

Cell culture medium and supplements

-

Plafibride

-

Forskolin (an adenylyl cyclase activator, as a positive control)

-

Cell lysis buffer

-

cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or similar competitive immunoassay)

-

96-well cell culture plate

Procedure:

-

Cell seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Cell treatment:

-

Remove the culture medium.

-

Add serum-free medium containing different concentrations of Plafibride or controls (vehicle, Forskolin).

-

Incubate for the desired time (e.g., 30 minutes) at 37°C.

-

-

Cell lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol.

-

cAMP measurement: Perform the cAMP assay on the cell lysates following the kit's instructions. This typically involves a competitive binding reaction where cAMP from the sample competes with a labeled cAMP for binding to an anti-cAMP antibody.

-

Data analysis: Generate a standard curve using the provided cAMP standards. Determine the concentration of cAMP in each sample by interpolating from the standard curve. Express the results as fold change over the vehicle-treated control.

Protocol 3: Assessment of PKA Activity

This protocol provides a method to assess the activation of PKA, a downstream effector of cAMP, following treatment with Plafibride.

Method A: Western Blotting for PKA Substrates

Materials:

-

Cell line of interest

-

Plafibride

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phosphorylated PKA substrates (e.g., anti-phospho-VASP, anti-phospho-CREB)

-

Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Chemiluminescence detection system

Procedure:

-

Cell treatment and lysis: Treat cells with Plafibride as described in Protocol 2. After treatment, wash the cells with ice-cold PBS and lyse them.

-

Protein quantification: Determine the protein concentration of the cell lysates.

-

Western blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against the phosphorylated PKA substrate.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an antibody for a loading control.

-

-

Data analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the loading control. Express the results as fold change over the vehicle-treated control.

Method B: In Vitro PKA Kinase Assay

Materials:

-

PKA Kinase Activity Assay Kit (e.g., from Abcam or Enzo Life Sciences)

-

Cell lysates from Plafibride-treated cells

-

[γ-32P]ATP (for radioactive assays) or appropriate reagents for non-radioactive assays

Procedure:

-

Prepare cell lysates: Treat and lyse cells as described above.

-

PKA kinase assay: Perform the kinase assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a specific PKA substrate (e.g., a peptide) and ATP (either radiolabeled or with a modification for colorimetric/fluorometric detection).

-

Detection: Measure the incorporation of phosphate into the substrate.

-

Data analysis: Quantify the kinase activity and express it as fold change relative to the control.

Conclusion